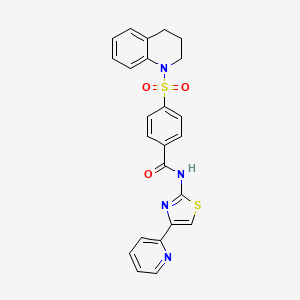

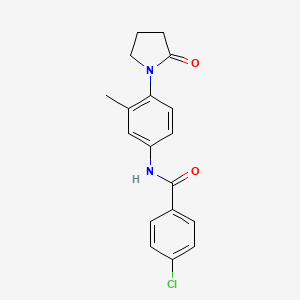

![molecular formula C26H24FNO6S B2904342 3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one CAS No. 866845-97-8](/img/structure/B2904342.png)

3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one is a useful research compound. Its molecular formula is C26H24FNO6S and its molecular weight is 497.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

The compound 3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one, related to quinoline derivatives, has potential applications in the synthesis of polyhydroquinoline derivatives. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates via a one-pot condensation method. This method provides a clean, simple approach with high yields over short reaction times, underlining the compound's relevance in catalytic synthesis processes (Khaligh, 2014).

Photochemical Studies and Sensory Applications

Quinoline derivatives, including structures similar to this compound, are also explored for their photochemical properties. For example, europium(III) complexes have been designed as fluorescent pH probes, showcasing high sensitivity in monitoring pH changes in neutral aqueous solutions. Such probes can detect pH values in both cultured cells and in vivo, illustrating the compound's potential in sensory applications and bioimaging (Zhang et al., 2011).

Antibacterial Properties

Some derivatives of quinoline possess significant antibacterial properties. For instance, the 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been identified as a broad antibacterial agent effective in experimental infections, highlighting the potential medical applications of similar compounds in treating systemic infections (Goueffon et al., 1981).

Anti-Inflammatory and Pharmacological Applications

Quinoline derivatives are also investigated for their pharmacological applications, such as anti-inflammatory properties. CHF6001 is a novel phosphodiesterase 4 (PDE4) inhibitor designed for pulmonary diseases, showing potent anti-inflammatory effects in animal models. This underlines the importance of quinoline derivatives in developing new therapeutic agents for asthma and chronic obstructive respiratory disease (Villetti et al., 2015).

Antioxidant and Prooxidant Activities

The structure and substituent pattern of quinoline derivatives significantly influence their antioxidant or prooxidant activity. Studies have shown that certain derivatives can act as antioxidants or prooxidants depending on their molecular structure and distribution status in the reaction system. This dual role underscores the compound's potential in biological applications, including as an antioxidant drug or in studying the oxidative stress-related processes (Liu et al., 2002).

properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO6S/c1-4-34-19-9-11-20(12-10-19)35(30,31)25-16-28(15-17-5-7-18(27)8-6-17)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXFNDMLNHLWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2904266.png)

![{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B2904267.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2904270.png)

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)